molecular formula C17H15NO2 B187041 methyl 1-benzyl-1H-indole-2-carboxylate CAS No. 81787-92-0

methyl 1-benzyl-1H-indole-2-carboxylate

Cat. No. B187041
CAS RN: 81787-92-0
M. Wt: 265.31 g/mol
InChI Key: XWDTZGYNOCWWKR-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1H-indole-2-carboxylate is a compound with the molecular formula C17H15NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular structure of methyl 1-benzyl-1H-indole-2-carboxylate consists of a benzyl group attached to the 1-position of an indole ring, which is further substituted at the 2-position with a carboxylate group .


Chemical Reactions Analysis

While specific chemical reactions involving methyl 1-benzyl-1H-indole-2-carboxylate are not detailed in the retrieved papers, indole derivatives in general have been the subject of various chemical reactions. For instance, the reaction of certain compounds in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield .


Physical And Chemical Properties Analysis

Methyl 1-benzyl-1H-indole-2-carboxylate has a molecular weight of 265.31 g/mol . Further physical and chemical properties specific to this compound are not provided in the retrieved papers.

Scientific Research Applications

  • Carboxylation and Derivative Formation : One study utilized Me2AlCl-mediated carboxylation to convert various 1-substituted indoles into 1-substituted indole-3-carboxylic acids. This process was extended to alkoxycarbonylation and carbamoylation, yielding ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides, respectively. The method offers a pathway to synthesize methyl 1-benzyl-1H-indole-2-carboxylate derivatives with potential applications in various fields (Nemoto et al., 2016).

  • Anti-Cancer Activity : Methyl indole-3-carboxylate derivatives have been synthesized and investigated for their anti-cancer properties. The study synthesized two new derivatives and found that they inhibited the growth of melanoma, renal, and breast cancer cell lines. This suggests potential therapeutic applications for methyl 1-benzyl-1H-indole-2-carboxylate derivatives in cancer treatment (Niemyjska et al., 2012).

  • Efficient Synthesis Methods : A novel synthesis method for 1-methyl-1H-indole-3-carboxylate derivatives was reported, using Cu(II) for cross-dehydrogenative coupling. The method is noted for its simplicity and good yields, indicating a more efficient pathway for producing various methyl 1-benzyl-1H-indole-2-carboxylate derivatives with potential applications in pharmaceuticals and materials science (Akbari & Faryabi, 2023).

  • Catalysis and Ligand Control : Research showed that a simple change of ligand and solvent can effectively switch between different catalytic reactions of 2-alkynylanilines catalyzed by palladium(II). This discovery can be applied to the controlled synthesis of methyl 1-benzyl-1H-indole-3-carboxylates, demonstrating its potential in facilitating complex chemical reactions (Shen et al., 2014).

Future Directions

Indole derivatives, including methyl 1-benzyl-1H-indole-2-carboxylate, continue to attract increasing attention due to their significant biological activities . Future research may focus on the synthesis of novel indole derivatives and their potential applications in treating various disorders .

properties

IUPAC Name

methyl 1-benzylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-17(19)16-11-14-9-5-6-10-15(14)18(16)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDTZGYNOCWWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358479
Record name methyl 1-benzyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-benzyl-1H-indole-2-carboxylate

CAS RN

81787-92-0
Record name methyl 1-benzyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Romagnoli, F Prencipe, P Oliva, MK Salvador… - Bioorganic …, 2020 - Elsevier
A new class of inhibitors of tubulin polymerization based on the 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)indole molecular skeleton was synthesized and evaluated for …
Number of citations: 15 www.sciencedirect.com
HF Xu, YL Pan, GJ Li, XY Hu… - The Journal of Organic …, 2021 - ACS Publications
… 1a: Methyl 1-benzyl-1H-indole-2-carboxylate 6 (7.13 g, 26.9 mmol) was added to a solution of NaOH (6.46 g, 161 mmol) in EtOH·H 2 O (2:1) and stirred for 2 h at 70 C in an oil bath. The …
Number of citations: 9 pubs.acs.org

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